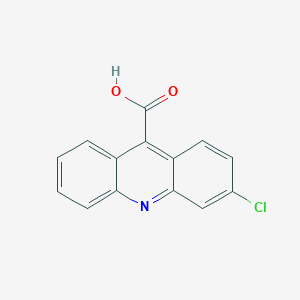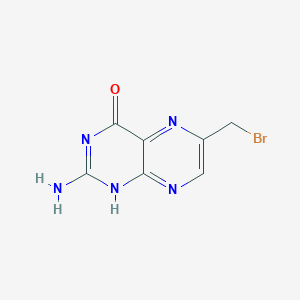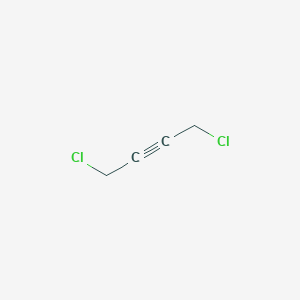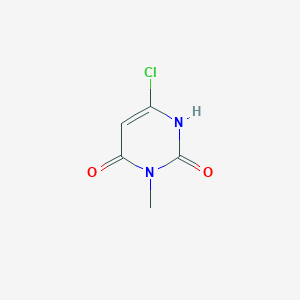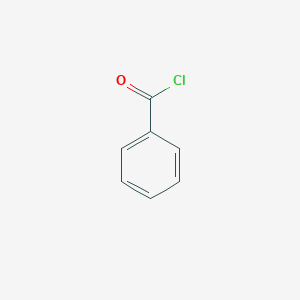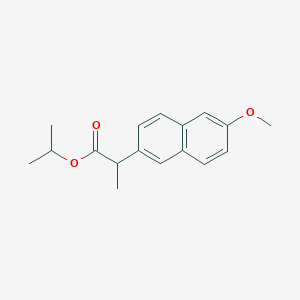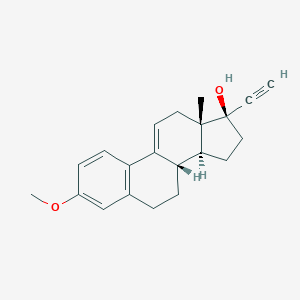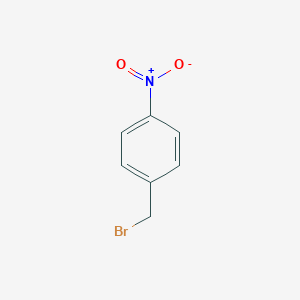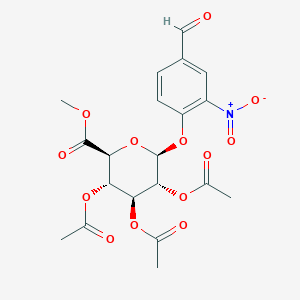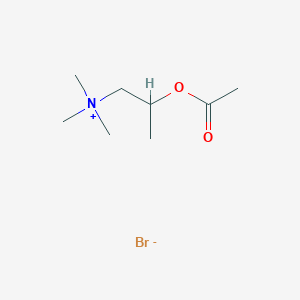
メトコールリン臭化物
概要
科学的研究の応用
Methacholine bromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reference compound in studies involving muscarinic acetylcholine receptors.
Biology: Methacholine bromide is used to study the physiological effects of muscarinic receptor activation.
Medicine: It is employed in the methacholine challenge test to diagnose bronchial hyperreactivity in patients.
Industry: Methacholine bromide is used in the production of diagnostic agents and research chemicals.
作用機序
メトコリン臭化物は、非選択的なムスカリン性受容体アゴニストとして作用します。これは、肺のムスカリン性受容体に結合し、気管支収縮を引き起こします。 この効果は、喘息患者でより顕著であり、診断目的で役立ちます . この化合物は、その荷電した第四級アミン構造のために血脳関門を通過しません .
類似化合物:
アセチルコリン: メトコリンの化学構造は、アセチルコリンと同じですが、ベータ炭素にメチル基が結合しています.
特異性: メトコリン臭化物のユニークなβ-メチル基は、ニコチン性受容体よりもムスカリン性受容体に対して選択性を提供します . この選択性により、喘息やその他の呼吸器疾患の診断テストで特に有用になります .
生化学分析
Biochemical Properties
Methacholine bromide interacts with muscarinic receptors in the lungs, leading to bronchoconstriction . It is highly active at all muscarinic receptors but has little effect on nicotinic receptors . The charged quaternary amine structure of methacholine bromide makes it insoluble in lipid cell membranes . This means it will not cross the blood-brain barrier and has poor absorption from the gastrointestinal tract .
Cellular Effects
Methacholine bromide acts directly on acetylcholine receptors on smooth muscle, causing bronchoconstriction and airway narrowing . It shows a high sensitivity to identify bronchial hyperresponsiveness . In patients with bronchial hyperreactivity, a lower dose of methacholine bromide is required to induce bronchoconstriction .
Molecular Mechanism
The molecular mechanism of methacholine bromide involves its interaction with muscarinic receptors. The chemical structure of methacholine bromide is identical to acetylcholine but with a methyl group on the beta carbon . This β-methyl group provides selectivity toward muscarinic receptors as compared to nicotinic receptors . The quaternary ammonium group is essential for activity . The ester makes it susceptible to the enzyme acetylcholine esterase .
Temporal Effects in Laboratory Settings
In laboratory settings, methacholine bromide’s effects can change over time. For example, in bronchial challenge tests, the result is based upon the delivered dose of methacholine causing a 20% fall in forced expiratory volume in 1 second (FEV1) .
Metabolic Pathways
Methacholine bromide is involved in the cholinergic system. It is a part of the metabolic pathways that involve acetylcholine, a neurotransmitter that plays a significant role in a variety of physiological functions .
Transport and Distribution
Due to its charged quaternary amine structure, it is insoluble in lipid cell membranes, which may affect its distribution within cells .
準備方法
合成経路と反応条件: メトコリン臭化物は、β-メチルコリンと無水酢酸のエステル化によって合成できます。この反応は、通常、以下の手順を伴います。
β-メチルコリンの形成: これは、トリメチルアミンとβ-クロロプロピオン酸の反応によって達成されます。
工業的生産方法: メトコリン臭化物の工業的生産には、同様の合成経路が使用されますが、規模が大きくなります。 このプロセスは、より高い収率と純度を達成するために最適化されており、通常、再結晶やクロマトグラフィーなどの高度な精製技術が含まれます .
化学反応の分析
反応の種類: メトコリン臭化物は、主に加水分解とエステル化反応を起こします。 それは、アセチルコリンエステラーゼによる加水分解を受けやすく、エステル結合を切断します .
一般的な試薬と条件:
加水分解: メトコリン臭化物は、水または希酸を使用して加水分解できます。
エステル化: エステル化プロセスには、無水酢酸とβ-メチルコリンが含まれます.
主な生成物:
4. 科学的研究における用途
メトコリン臭化物は、化学、生物学、医学の分野で広く科学的研究に使用されています。
類似化合物との比較
Acetylcholine: The chemical structure of methacholine is identical to acetylcholine but with a methyl group on the beta carbon.
Carbachol: Another muscarinic receptor agonist, but with a carbamate group instead of an ester group.
Bethanechol: Similar to methacholine but used primarily for urinary retention and not for bronchial hyperreactivity.
Uniqueness: Methacholine bromide’s unique β-methyl group provides selectivity towards muscarinic receptors compared to nicotinic receptors . This selectivity makes it particularly useful in diagnostic tests for asthma and other respiratory conditions .
特性
IUPAC Name |
2-acetyloxypropyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.BrH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVPLEUBMWUYIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883364 | |
| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333-31-3 | |
| Record name | Methacholine bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacholine bromide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacholine bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHACHOLINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73AI9718D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



